![molecular formula C34H54O2 B009133 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one CAS No. 19719-71-2](/img/structure/B9133.png)
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one, also known as Antioxidant 2246, is a synthetic antioxidant widely used in the food industry. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. Antioxidant 2246 is used to prevent the oxidation of fats and oils in food products, thereby extending their shelf life.
Wirkmechanismus
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 works by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from damaging cells and tissues. It also chelates metal ions such as iron and copper, which are known to catalyze the formation of free radicals.
Biochemische Und Physiologische Effekte
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been shown to have a number of biochemical and physiological effects. It has been found to reduce lipid peroxidation and DNA damage in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been shown to improve glucose metabolism and reduce inflammation in animal models. In addition, it has been found to protect against ischemic injury in the brain and heart.
Vorteile Und Einschränkungen Für Laborexperimente
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments. It is stable and easy to handle, and its antioxidant activity can be easily measured using various assays. However, it has some limitations as well. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 can interfere with some assays that rely on metal ions, and its solubility in water is limited.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is its potential as a food preservative, as it has been shown to be effective in preventing the oxidation of fats and oils in food products. Finally, further studies are needed to better understand the mechanism of action of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 and its potential interactions with other antioxidants and drugs.
Conclusion
In conclusion, 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 is a synthetic antioxidant that has been extensively studied for its antioxidant properties. It has been found to scavenge free radicals, prevent lipid peroxidation, and protect against oxidative stress in various animal models. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246, including its potential as a therapeutic agent and a food preservative.
Synthesemethoden
The synthesis of 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 involves the reaction of 2,6-di-tert-butylphenol with bicyclo[4.1.0]hept-2-ene-2-carboxylic acid. The reaction is catalyzed by a Lewis acid such as aluminum trichloride. The resulting product is then treated with tert-butyl hypochlorite to yield 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and prevent lipid peroxidation in vitro. 1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one 2246 has also been found to protect against oxidative stress in various animal models, including rats, mice, and fish.
Eigenschaften
CAS-Nummer |
19719-71-2 |
|---|---|
Produktname |
1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
Molekularformel |
C34H54O2 |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C34H54O2/c1-28(2,3)22-16-21(17-23(26(22)35)29(4,5)6)18-33(31(10,11)12)19-24(30(7,8)9)25-20-34(25,27(33)36)32(13,14)15/h16-17,19,25,35H,18,20H2,1-15H3 |
InChI-Schlüssel |
TVCORKNXWOISJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(C=C(C3CC3(C2=O)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Synonyme |
1,3,5-Tri-tert-butyl-3-(3,5-di-tert-butyl-4-hydroxybenzyl)norcaran-4-en-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



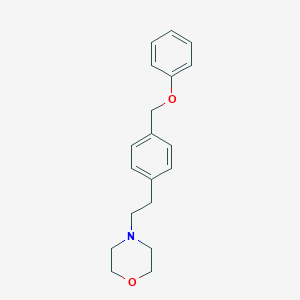
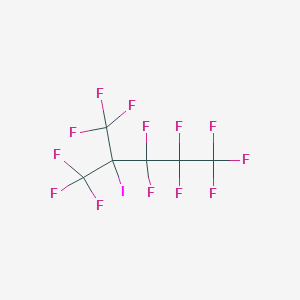
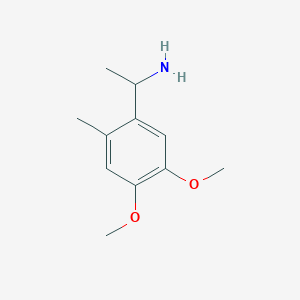
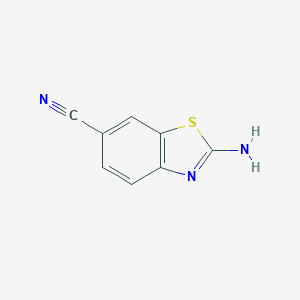
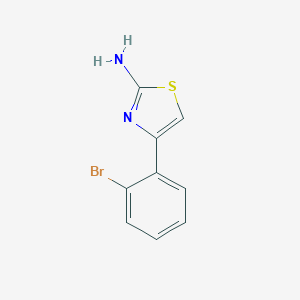
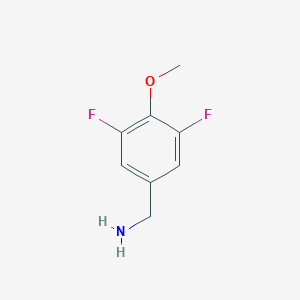
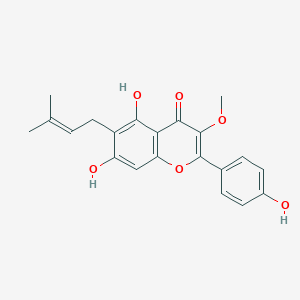
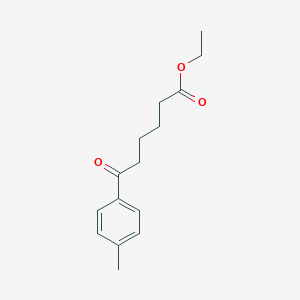
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

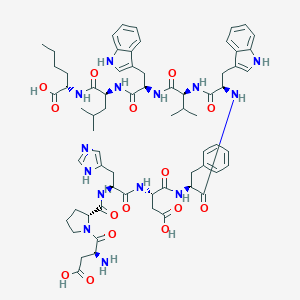

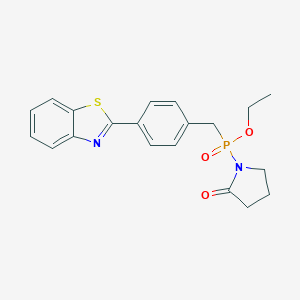
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)